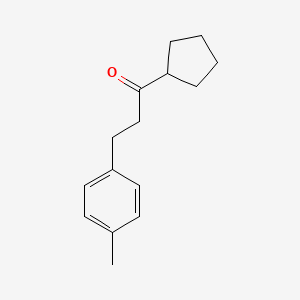

Cyclopentyl 2-(4-methylphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-12-6-8-13(9-7-12)10-11-15(16)14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBZCTLMYSMKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644156 | |

| Record name | 1-Cyclopentyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-55-6 | |

| Record name | 1-Cyclopentyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(4-methylphenyl)ethyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(4-methylphenyl)ethyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H20O

- Molecular Weight : 216.32 g/mol

- CAS Number : 898769-55-6

The compound features a cyclopentyl group attached to a phenyl ethyl ketone moiety, which contributes to its unique reactivity and functional properties.

Chemistry

Cyclopentyl 2-(4-methylphenyl)ethyl ketone serves as an important intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in several chemical reactions:

- Synthesis of Complex Molecules : It is utilized in multi-step synthetic routes to create more complex organic molecules, often acting as a building block in pharmaceutical chemistry.

- Reagent in Organic Reactions : This compound can be employed in various organic reactions, including nucleophilic substitutions and electrophilic additions.

Biology

In biological research, this compound has been used to investigate enzyme mechanisms and metabolic pathways:

- Enzyme Studies : The compound can act as a probe for studying enzyme interactions, particularly those involving ketone functionalities.

- Biological Pathways : It aids in exploring pathways that involve sulfur-containing biomolecules due to its structural resemblance to naturally occurring compounds.

Industrial Applications

The industrial sector utilizes this compound for:

- Production of Specialty Chemicals : Its unique properties make it suitable for manufacturing specialty chemicals that require specific functional groups.

- Material Science : The compound's reactivity allows it to be incorporated into polymers and other materials with tailored properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(4-methylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between cyclopentyl 2-(4-methylphenyl)ethyl ketone and related compounds from the evidence:

Key Findings

Substituent Effects: The position of the methyl group (para vs. meta) in aromatic ketones influences polarity and biological activity. For example, the 4-methylphenyl variant may exhibit higher symmetry and thermal stability compared to its 3-methyl isomer, though direct data are lacking . Chlorine vs. Methyl Substituents: Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone are prioritized in agrochemical synthesis due to chlorine’s electron-withdrawing effects, enhancing reactivity in fungicidal intermediates .

Functional Group Diversity :

- This compound’s simple ketone structure contrasts with compounds bearing additional functional groups (e.g., carboxylic acids, esters, or carbamoyl groups). These groups expand utility in drug design, as seen in patented protease inhibitors .

Synthetic Accessibility :

- The synthesis of cyclopentyl ketones often involves hydrolysis (e.g., ester-to-ketone conversion) or alkylation, as demonstrated in the production of metconazole intermediates . However, the 4-methylphenyl variant may require tailored conditions to optimize yield and purity.

Biological Activity

Cyclopentyl 2-(4-methylphenyl)ethyl ketone, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and possible applications based on diverse scientific literature.

This compound is characterized by a molecular weight of 216.32 g/mol. The compound can be synthesized through various methods, including Friedel-Crafts acylation, which involves the reaction of cyclopentanone with 2-(4-methylphenyl)ethyl chloride using a Lewis acid catalyst like aluminum chloride under controlled conditions .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, primarily due to its interaction with various biomolecules. The following sections summarize key findings related to its pharmacological potential.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 15.0 | Apoptosis induction | |

| BHK | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly regarding acetylcholinesterase and other kinases. Inhibitors of these enzymes are crucial in developing treatments for neurodegenerative diseases and cancer . Research indicates that this compound could modulate enzyme activity through competitive inhibition mechanisms.

The biological effects of this compound are largely attributed to its ability to interact with specific receptors and enzymes within biological systems. The ketone group serves as an electrophile, facilitating nucleophilic attacks by biomolecules, which can lead to alterations in enzyme activity or receptor modulation .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell viability reduction at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor sizes when administered at therapeutic doses, suggesting a favorable safety profile and efficacy in cancer treatment .

Q & A

Q. What are the recommended synthetic pathways for Cyclopentyl 2-(4-methylphenyl)ethyl ketone, and how can retrosynthetic analysis guide experimental design?

A viable approach involves Michael addition of a cyclopentyl anion to ethyl vinyl ketone, followed by functional group transformations to yield the target ketone . Retrosynthetic disconnections should prioritize bond formations at electrophilic carbonyl groups, leveraging polar reactivity patterns. For structural analogs like 4-(4-methylphenyl)butan-2-one, similar strategies involving alkylation or acylation of aromatic precursors (e.g., 4-methylphenyl Grignard reagents) are applicable . Validate intermediates using NMR spectroscopy (e.g., carbonyl resonance at ~200-220 ppm in NMR) and mass spectrometry (molecular ion peak alignment with theoretical : 202.14 g/mol).

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of chromatographic and spectroscopic techniques:

- HPLC-UV/Vis with a C18 column (acetonitrile/water gradient) to assess purity (>98% by peak area).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] at m/z 203.1436).

- FT-IR for carbonyl stretch identification (~1700-1750 cm) and aromatic C-H stretches (~3000-3100 cm) . Cross-reference spectral data with structurally related ketones, such as benzyl isobutyl ketone or 4-phenylbut-3-en-2-one, to validate assignments .

Q. What solvent systems and reaction conditions optimize yield in ketone synthesis?

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic reactivity in Michael additions . For cyclopentyl anion generation, use strong bases like LDA (Lithium Diisopropylamide) at -78°C to prevent side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and optimize quenching conditions (e.g., aqueous NHCl) to isolate the ketone. Typical yields range from 60-75%, depending on steric hindrance from the 4-methylphenyl group .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic additions or redox processes?

Employ isotopic labeling (e.g., in the carbonyl group) to track bond cleavage during reduction (e.g., NaBH/LiAlH) or oxidation (e.g., PCC). Computational methods (DFT calculations) can model transition states for Michael additions, predicting regioselectivity based on frontier molecular orbitals . For redox reactions, cyclic voltammetry may reveal reduction potentials, correlating with substituent effects (e.g., electron-donating 4-methyl group stabilizing radical intermediates) .

Q. What advanced analytical strategies identify and quantify trace impurities in synthesized this compound?

LC-HRMS/MS with hybrid ion-trap/TOF systems enables impurity profiling via fragmentation patterns (e.g., m/z 185 for cyclopentyl loss). For example, impurities like o-chlorobenzoic acid anhydride (observed in related ketones) can be detected at ppm levels using targeted MRM transitions . Preparative HPLC (C18 column, isocratic elution with methanol/water) isolates impurities for structural confirmation via -NMR and NOESY .

Q. How does the steric and electronic profile of the 4-methylphenyl group influence the ketone’s reactivity in cross-coupling or cycloaddition reactions?

The 4-methyl group enhances steric bulk, reducing accessibility to the carbonyl carbon in nucleophilic attacks. This can be quantified via Hammett substituent constants ( for -CH), indicating weak electron-donating effects. In Diels-Alder reactions, the ketone’s electrophilicity is attenuated compared to unsubstituted analogs, requiring Lewis acid catalysts (e.g., BF·OEt) to activate the dienophile .

Q. What computational tools predict the physicochemical properties (e.g., logP, solubility) of this compound for formulation studies?

Use QSPR models (Quantitative Structure-Property Relationship) in software like COSMO-RS to estimate logP (~3.2) and aqueous solubility (~0.5 mg/L at 25°C). Molecular dynamics simulations can model aggregation behavior in hydrophobic solvents, critical for designing drug delivery systems . Validate predictions experimentally via shake-flask method (logP) and UV-Vis spectrophotometry (solubility).

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this ketone?

- Yield variability : Compare reaction scales (e.g., micro vs. bulk) and purification methods (e.g., column chromatography vs. distillation). Trace moisture or oxygen may reduce yields in air-sensitive steps .

- Spectral mismatches : Cross-validate using certified reference standards (e.g., 4-(p-Tolyl)butan-2-one in ). If unavailable, synthesize an analog (e.g., cyclopentyl phenyl ketone) as an internal control .

Methodological Best Practices

Q. What protocols ensure safe handling and stability of this compound under experimental conditions?

- Store under inert atmosphere (Ar/N) at -20°C to prevent oxidation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., enol tautomers or dimerization) .

- Use PPE (gloves, goggles) and fume hoods, referencing safety guidelines for analogous ketones like methyl ethyl ketone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.